Cumyluron

概要

説明

Cumyluron is a urea herbicide primarily used for the control of grasses. It is known for its low aqueous solubility and non-volatile nature. This compound is moderately toxic to fish and mammals but less so to birds. It is used in various applications such as rice fields, turf, and sports greens .

準備方法

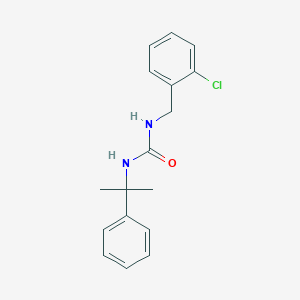

Synthetic Routes and Reaction Conditions: Cumyluron can be synthesized through the reaction of 2-chlorobenzylamine with 1-methyl-1-phenylethyl isocyanate. The reaction typically occurs in an organic solvent such as acetonitrile under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through recrystallization and quality control measures to ensure the final product meets industry standards .

化学反応の分析

Types of Reactions: Cumyluron undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its amine derivatives.

Substitution: Substitution reactions involving this compound can lead to the formation of different urea derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include various urea derivatives and amine compounds, depending on the specific reaction conditions .

科学的研究の応用

Scientific Research Applications

Cumyluron's applications span various fields, including agriculture, biology, and environmental science. Below are detailed areas of its application:

Agricultural Use

- Weed Control : this compound is primarily used in rice fields and turf management to control annual bluegrass (Poa annua) and other grassy weeds. It operates by inhibiting acyl-acyl carrier protein (ACP) thioesterase, disrupting lipid metabolism in target plants .

- Safening Effect : Notably, this compound has shown a safening effect against sulfonylurea herbicides in rice, allowing for better crop protection without harming the rice plants themselves .

Analytical Chemistry

- Reference Standard : In analytical chemistry, this compound serves as a reference standard for quantifying herbicide residues in agricultural products using techniques like liquid chromatography coupled with mass spectrometry (LC-MS). This application is crucial for monitoring pesticide levels and ensuring food safety .

Biological Research

- Toxicological Studies : Research is ongoing to evaluate the potential carcinogenic effects of this compound on human health. Studies have indicated that it may pose risks when ingested or absorbed through the skin .

- Ecotoxicology : Investigations into the compound's effects on non-target organisms have highlighted its moderate toxicity to fish and potential ecological impacts, prompting further studies on its environmental fate .

Case Studies

Several studies have been conducted to assess the efficacy of this compound in different settings:

Study 1: Efficacy on Golf Course Greens

A field study evaluated the effectiveness of this compound in controlling annual bluegrass on creeping bentgrass putting greens. The results indicated that this compound significantly reduced annual bluegrass cover compared to untreated plots, showcasing its potential for turf management .

Study 2: Comparison with Other Herbicides

In a comparative study involving methiozolin and this compound, both compounds were assessed for preemergence control of annual bluegrass. The findings revealed that this compound provided effective weed suppression while maintaining turf quality, suggesting its viability as a selective herbicide in golf course maintenance .

Study 3: Mechanistic Insights

Research utilizing fluorescence-based thermal shift assays demonstrated that this compound binds with high affinity to the FAT enzyme involved in fatty acid biosynthesis. This binding leads to significant metabolic disruptions in treated plants, confirming its mode of action as an effective herbicide .

作用機序

The exact mechanism of action of Cumyluron is not fully understood. it is believed to inhibit cell proliferation in plants, leading to the suppression of weed growth. Studies have shown that this compound is mostly eliminated in an unchanged form, indicating weak phase I metabolic activity .

類似化合物との比較

Methiozolin: Another herbicide used for controlling annual bluegrass. It has a different mechanism of action compared to Cumyluron.

Oxaziclomefone: A herbicide with similar applications but different chemical properties.

Methyldymron, Tebutham, Bromobutide: These compounds share structural similarities with this compound and are used for similar purposes in agriculture

Uniqueness: this compound’s unique properties include its low aqueous solubility, non-volatility, and moderate toxicity to various organisms. Its specific applications in controlling grasses and its potential effects on human health make it distinct from other herbicides .

生物活性

Cumyluron is a herbicide that has garnered attention for its biological activity, particularly in the context of weed control and its mechanism of action in inhibiting specific enzyme pathways. This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms, and relevant case studies.

Overview of this compound

This compound, chemically known as 1-(1-methyl-2-phenylpropyl)-3-(1H-pyrazol-4-yl)urea, is primarily used in agricultural settings to control various weed species. It operates by inhibiting acyl-acyl carrier protein (ACP) thioesterase, an enzyme critical for fatty acid biosynthesis in plants. This inhibition disrupts lipid metabolism, leading to the effective control of target weeds.

The primary mode of action for this compound involves the inhibition of the FAT enzyme (acyl-ACP thioesterase). Recent studies have shown that this compound binds to FAT with high affinity, leading to significant metabolic changes in treated plants. The binding affinity is reported to be in the nanomolar range, which indicates a potent interaction that can effectively inhibit the enzyme's activity .

Table 1: Comparison of Herbicides Inhibiting FAT

| Herbicide | Binding Affinity (nM) | Mode of Action |

|---|---|---|

| This compound | <10 | Inhibition of acyl-ACP thioesterase |

| Cinmethylin | <10 | Inhibition of acyl-ACP thioesterase |

| Methiozolin | <10 | Inhibition of acyl-ACP thioesterase |

| Oxaziclomefone | Unknown | Potential FAT inhibitor |

Efficacy in Weed Control

This compound has been tested extensively for its effectiveness against annual bluegrass (Poa annua) and other weed species. Research indicates that it significantly reduces the area under the progress curve (AUPC) for annual bluegrass cover when applied at appropriate rates. For instance, studies have shown that this compound applied at 8,600 g ai/ha resulted in a notable reduction in annual bluegrass populations compared to untreated controls .

Case Study: Efficacy on Golf Greens

A two-year study conducted on golf putting greens compared the effectiveness of this compound with other herbicides like methiozolin and bensulide. The results indicated that:

- This compound at 8,600 g ai/ha reduced annual bluegrass cover by approximately 66%.

- Methiozolin showed similar efficacy but required higher application rates for comparable results.

This study demonstrates this compound's potential as an effective preemergence herbicide in turf management settings .

Safety and Environmental Impact

Research has also focused on the safety profile of this compound when applied to hybrid bermudagrass. Studies indicate that this compound is safe for use on this turf type, with no significant adverse effects observed during full dormancy or spring transition periods. This safety profile is crucial for maintaining turf quality while effectively managing weed populations .

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c1-17(2,14-9-4-3-5-10-14)20-16(21)19-12-13-8-6-7-11-15(13)18/h3-11H,12H2,1-2H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNOULHXXDFBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052862 | |

| Record name | Cumyluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99485-76-4 | |

| Record name | Cumyluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99485-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumyluron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099485764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cumyluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUMYLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H75W2NPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。